![molecular formula C22H20N2OS B2508766 2-(3,4-dimethylphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899746-27-1](/img/structure/B2508766.png)
2-(3,4-dimethylphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3,4-dimethylphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include the formation of intermediates such as antipyrine derivatives, thiazole, and pyrazole moieties. For instance, the synthesis of antipyrine-like derivatives involves the use of starting materials that are functionalized to form the desired core structure, followed by further reactions to introduce additional substituents . Similarly, the synthesis of thiazole and pyrazole derivatives containing an antipyrine moiety involves reactions with various reagents such as CS2/KOH, chloroacetyl chloride, and diazotized aminopyrazole . These methods could potentially be adapted to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as X-ray diffraction, which provides detailed information about the crystal packing and intermolecular interactions . Hirshfeld surface analysis and DFT calculations are also employed to understand the nature of hydrogen bonding and π-interactions, which are crucial for the stability of the molecular structure . These techniques could be applied to determine the molecular structure of "2-(3,4-dimethylphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine" and to predict its behavior in the solid state.
Chemical Reactions Analysis
The reactivity of similar compounds is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the presence of a cyano group can lead to the formation of thiazole derivatives, while the presence of a hydrazono group can facilitate the synthesis of pyrazole derivatives . The specific functional groups present in the compound of interest would dictate its reactivity and the types of chemical transformations it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like "2-(3,4-dimethylphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine" can be inferred from related structures. These properties include solubility, melting point, and stability, which are influenced by the molecular structure and intermolecular interactions . The biological activity, such as antimicrobial properties, is also of interest and can be evaluated through biological assays . The compound's potential as a drug candidate could be assessed based on its ability to inhibit specific enzymes or bind to protein targets .
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
Researchers have synthesized various fused oxazine derivatives to explore their chemical and pharmacological activities, including antioxidant and anticancer activities. These studies indicate the potential of similar compounds in developing new therapeutic agents. The synthesis processes involve complex reactions that yield compounds expected to possess considerable activities, as confirmed by spectroscopic data and elemental analysis (Mahmoud, El-Bordany, & Elsayed, 2017).
Antimicrobial and Antifungal Activities
Several studies have focused on synthesizing new derivatives based on heterocyclic moieties, including pyrazole, pyridine, and triazine, to evaluate their antimicrobial and antifungal potentials. These compounds, often incorporating thiophene or benzofuran moieties, have shown promising activities against a range of bacterial and fungal species. This highlights the versatility of such compounds in addressing various infectious diseases (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Anticancer Activity
The exploration of heterocyclic compounds for anticancer activity has led to the identification of several promising candidates. Compounds synthesized from related chemical structures have been tested against various cancer cell lines, revealing significant inhibitory activities. This suggests the potential of similar compounds in the development of new anticancer therapies (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Chemical Diversity and Structural Activity Relationship
The versatility of these compounds extends to their structural diversity, enabling the synthesis of a wide range of derivatives with varying biological activities. This structural variability allows for detailed structure-activity relationship studies, which are crucial for the design of more effective and selective therapeutic agents. The ability to modify the core structure and introduce different functional groups contributes to the customization of compounds for specific biological targets (Mekky & Sanad, 2020).
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-14-7-8-16(11-15(14)2)19-12-20-18-5-3-4-6-21(18)25-22(24(20)23-19)17-9-10-26-13-17/h3-11,13,20,22H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBRNUDYFZOGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CSC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

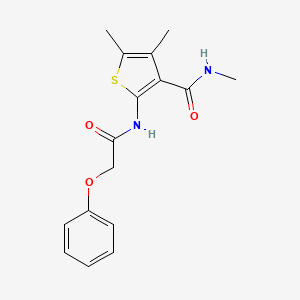
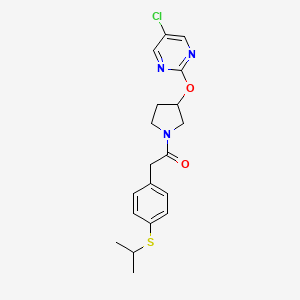
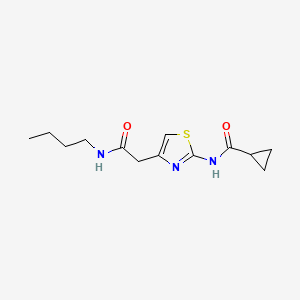
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)
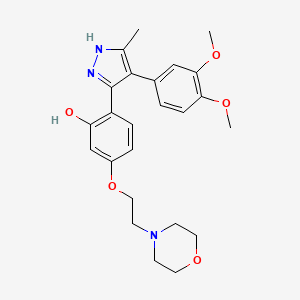
![3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508694.png)
![1-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2508695.png)
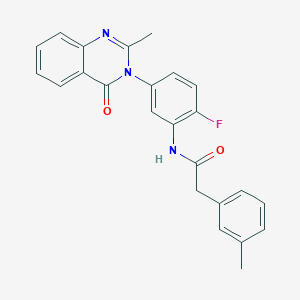
![(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508697.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid](/img/structure/B2508698.png)
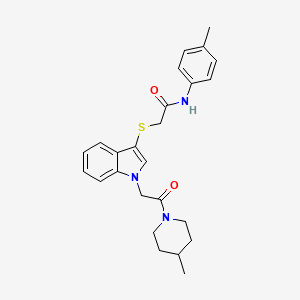
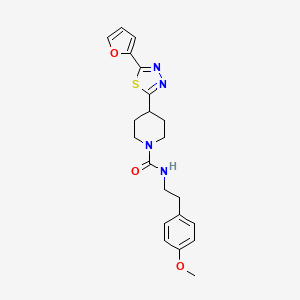
![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2508706.png)